molecular formula C21H22ClN5O B12052313 1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B12052313
M. Wt: 395.9 g/mol
InChI Key: JLHCSWXLGLDDKF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a triazoloazepine ring system, which is fused with a phenyl and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA typically involves the following steps:

    Formation of the Triazoloazepine Ring: The triazoloazepine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a suitable ketone or aldehyde can lead to the formation of the triazoloazepine ring.

    Introduction of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the triazoloazepine intermediate with phenyl and chlorophenyl halides in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the substituted triazoloazepine with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenyl or chlorophenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, bases, solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the phenyl or chlorophenyl groups.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, helping to elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA: This compound is unique due to its specific triazoloazepine ring system and the presence of both phenyl and chlorophenyl groups.

    N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA: Similar compounds may include other urea derivatives with different substituents on the triazoloazepine ring or variations in the phenyl and chlorophenyl groups.

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the triazoloazepine ring with phenyl and chlorophenyl groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H22ClN5O/c22-16-10-12-18(13-11-16)27(21(28)23-17-7-3-1-4-8-17)15-20-25-24-19-9-5-2-6-14-26(19)20/h1,3-4,7-8,10-13H,2,5-6,9,14-15H2,(H,23,28)

InChI Key

JLHCSWXLGLDDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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